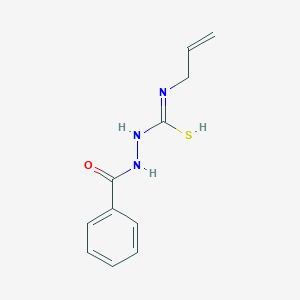
N-benzamido-N'-prop-2-enylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzamido-N’-prop-2-enylcarbamimidothioic acid is an organic compound that features a unique combination of functional groups, including an amide, an imine, and a thioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzamido-N’-prop-2-enylcarbamimidothioic acid typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting benzoyl chloride with prop-2-enylamine in the presence of a base such as triethylamine.
Formation of the Carbamimidothioic Acid: The intermediate product is then reacted with thiourea under acidic conditions to form the carbamimidothioic acid moiety.
Industrial Production Methods
Industrial production of N-benzamido-N’-prop-2-enylcarbamimidothioic acid would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzamido-N’-prop-2-enylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The thioic acid group can be oxidized to form sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The amide and imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with antimicrobial or anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzamido-N’-prop-2-enylcarbamimidothioic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzamido-N’-prop-2-enylcarbamimidothioic acid derivatives: These compounds share the same core structure but have different substituents, which can alter their chemical and biological properties.
Benzamido derivatives: Compounds with a benzamido group but different additional functional groups.
Carbamimidothioic acid derivatives: Compounds with a carbamimidothioic acid group but different additional functional groups.
Uniqueness
N-benzamido-N’-prop-2-enylcarbamimidothioic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-benzamido-N'-prop-2-enylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFFIMIGRYNKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C(NNC(=O)C1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN=C(NNC(=O)C1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7728866.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B7728878.png)
![N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B7728882.png)

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B7728909.png)
![[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7728937.png)
![(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7728943.png)



![Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7728970.png)
